molecular formula C12H8Cl2N2O B514264 2,4-dichloro-N-(2-pyridinyl)benzamide CAS No. 326883-43-6

2,4-dichloro-N-(2-pyridinyl)benzamide

Cat. No.: B514264
CAS No.: 326883-43-6
M. Wt: 267.11g/mol
InChI Key: LSLXBZDDOIFEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-pyridinyl)benzamide is a chemical compound with the molecular formula C12H8Cl2N2O and an average mass of 267.11 g/mol . Its structure consists of a 2,4-dichlorobenzamide group linked to a 2-pyridinyl moiety, a configuration that serves as a core scaffold in various chemical and pharmacological research areas . Researchers can utilize this compound as a key building block or intermediate in organic synthesis and medicinal chemistry, particularly in the development of novel molecules with potential biological activity. As a benzamide derivative, it offers a versatile platform for structure-activity relationship (SAR) studies and further functionalization. This product is provided with available structural identifiers, including its SMILES string (C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl) and InChIKey (LSLXBZDDOIFEFO-UHFFFAOYSA-N) to support analytical and database management workflows . Predicted physicochemical data, such as collision cross-section values for various adducts, are available to aid in mass spectrometry-based identification and characterization . Intended Use and Handling: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines and applicable local and international regulations before working with this compound.

Properties

CAS No.

326883-43-6

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11g/mol

IUPAC Name

2,4-dichloro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H8Cl2N2O/c13-8-4-5-9(10(14)7-8)12(17)16-11-3-1-2-6-15-11/h1-7H,(H,15,16,17)

InChI Key

LSLXBZDDOIFEFO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Antiparasitic Research

Several 2,4-dichloro-N-substituted benzamides have been synthesized as Trypanosoma brucei inhibitors (). These compounds vary in their N-substituents, influencing potency and selectivity:

Compound ID Substituent(s) Molecular Formula Biological Activity (IC₅₀) Synthesis Yield Reference
50 () N-(3-aminopropyl)-4-chlorophenyl C₁₇H₁₈Cl₃N₃O 0.8 µM (T. brucei) 98%
51 () N-(2-aminopropyl)-4-chlorophenyl C₁₆H₁₆Cl₃N₃O 1.2 µM (T. brucei) 57%
12 () N-(2-aminoethyl)-2,4-dichlorophenyl C₁₅H₁₂Cl₄N₂O 0.5 µM (T. brucei) 98%
15 () N-(2-aminoethyl)-4-chloro-3-methoxyphenyl C₁₆H₁₅Cl₂N₂O₂ 1.8 µM (T. brucei) 63%

Key Observations :

  • The 2-aminoethyl group (e.g., compound 12) enhances antiparasitic potency compared to aminopropyl or heterocyclic substituents (e.g., compound 51).
  • Chlorine atoms on the benzamide and phenyl rings are critical for activity; replacing chlorine with methoxy (compound 15) reduces potency.

Analogs with Opioid-like Activity

Compound Name Substituents Molecular Formula Activity/Notes Reference
AH-7921 () 3,4-dichloro-N-(1-dimethylaminocyclohexyl) C₁₆H₂₁Cl₂N₂O µ-opioid agonist (EC₅₀ = 34 nM)
U-47700 () 3,4-dichloro-N-(2-dimethylaminocyclohexyl) C₁₇H₂₃Cl₂N₂O Potent analgesic (Ki = 11 nM)
Target Compound 2,4-dichloro-N-(2-pyridinyl) C₁₂H₈Cl₂N₂O No reported opioid activity N/A

Key Observations :

  • Opioid activity correlates with a tertiary amine (e.g., dimethylamino) in the N-substituent and 3,4-dichloro substitution on the benzamide.
  • The target compound’s 2-pyridinyl group lacks the cyclic tertiary amine required for opioid receptor binding, explaining its absence in abuse-related studies.

Physicochemical and Structural Comparisons

Differences in substituents significantly impact logP, solubility, and molecular weight:

Compound (Source) Substituents Molecular Weight logP logS (Sw) Polar Surface Area (Ų) Reference
Target Compound 2-pyridinyl 283.11 3.1* -4.5* 49.3* N/A
2,4-dichloro-N-(4-methoxyphenyl) () 4-methoxyphenyl 296.15 4.1 -5.0 30.3
2,4-dichloro-N-(5-chloro-2-methoxyphenyl) () 5-chloro-2-methoxyphenyl 330.6 4.647 -5.008 30.26
GSK3787 () 2-(trifluoromethyl)pyridinyl 392.78 3.9* -6.2* 78.1

Key Observations :

  • The target compound’s pyridinyl group provides moderate polarity (PSA = 49.3 Ų), balancing solubility and bioavailability.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The lone pair on the amine nitrogen of 2-aminopyridine attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.

  • Elimination of HCl : A base (e.g., triethylamine) neutralizes the generated HCl, driving the reaction to completion.

Typical molar ratios are 1:1.2 (acyl chloride:amine) to ensure full conversion of the limiting reagent. Excess amine also mitigates di- or tri-substitution byproducts.

Experimental Protocol

Reagents :

  • 2,4-Dichlorobenzoyl chloride (1.0 equiv)

  • 2-Aminopyridine (1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM) solvent

Procedure :

  • Dissolve 2-aminopyridine in anhydrous DCM under nitrogen.

  • Add triethylamine dropwise at 0°C.

  • Introduce 2,4-dichlorobenzoyl chloride slowly to control exothermicity.

  • Stir at room temperature for 6–8 hours.

  • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 72–85%.

Industrial-Scale Adaptations

Patents describe scaled-up versions using continuous flow reactors to enhance heat dissipation and reduce reaction time. Key modifications include:

  • Solvent : Toluene replaces DCM for lower toxicity and easier recovery.

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, achieving 90% yield in 2 hours.

Transition-Metal-Catalyzed Coupling Reactions

Recent advances employ palladium and copper catalysts to couple 2,4-dichlorobenzoic acid derivatives with 2-aminopyridine, avoiding moisture-sensitive acyl chlorides.

Palladium-Catalyzed Carbonylative Amination

This method utilizes carbon monoxide to generate the acyl moiety in situ:

Ar–X + CO + HN–PyPd(OAc)2/XantphosAr–CONH–Py\text{Ar–X + CO + HN–Py} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{Ar–CONH–Py}

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : DMF at 100°C for 12 hours

Yield : 68%.

Copper-Mediated Direct Coupling

A cheaper alternative uses CuI to facilitate Ullmann-type coupling between 2,4-dichlorobenzoic acid and 2-aminopyridine:

Protocol :

  • Reagents : CuI (20 mol%), 1,10-phenanthroline (40 mol%), K₃PO₄ (3.0 equiv)

  • Solvent : DMSO at 120°C for 24 hours

  • Yield : 58%.

Oxidative Amidation Strategies

Emerging methodologies leverage iodine or tert-butyl hydroperoxide (TBHP) to oxidize α-bromoketones into amides directly.

Iodine/TBHP-Mediated Synthesis

A one-pot synthesis from α-bromo-2,4-dichloroacetophenone and 2-aminopyridine:

Procedure :

  • Combine α-bromo-2,4-dichloroacetophenone (1.0 equiv), 2-aminopyridine (1.5 equiv), I₂ (0.2 equiv), and TBHP (4.0 equiv) in toluene.

  • Reflux at 100°C for 2 hours.

  • Purify via column chromatography (petroleum ether/ethyl acetate).

Yield : 79%.

Mechanism :

  • TBHP oxidizes I₂ to I⁺, facilitating radical formation.

  • The α-bromoketone undergoes C–N bond formation with 2-aminopyridine, followed by oxidation to the amide.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Cost Scalability
Direct Amidation72–856–8 hoursLowHigh
Pd-Catalyzed Carbonylation6812 hoursHighModerate
Cu-Mediated Coupling5824 hoursModerateLow
Oxidative Amidation792 hoursModerateHigh

Key Findings :

  • Direct amidation remains the most cost-effective and scalable approach but requires stringent moisture control.

  • Oxidative methods offer shorter reaction times but depend on hazardous oxidants like TBHP.

  • Transition-metal catalysis is less favorable industrially due to catalyst costs and purification challenges.

Optimization Strategies for Industrial Production

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate recycling.

  • Toluene balances reactivity and environmental impact in flow systems.

Catalyst Recycling

  • Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles with <10% activity loss.

Byproduct Mitigation

  • Di-substitution byproducts : Controlled by maintaining a 1:1.2 acyl chloride:amine ratio.

  • Hydrolysis products : Use of molecular sieves (4Å) suppresses water ingress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-(2-pyridinyl)benzamide and its derivatives?

  • Methodology : The compound is typically synthesized via alkylation of aniline derivatives (e.g., 4-chloroaniline) followed by benzoylation with 2,4-dichlorobenzoyl chloride. Key steps include:

  • Alkylation : Reacting amines with aldehydes (e.g., N-Boc-protected amino aldehydes) under basic conditions.
  • Benzoylation : Introducing the 2,4-dichlorobenzoyl group using benzoyl chloride in dichloromethane or THF.
  • Deprotection : HCl-mediated removal of Boc groups to yield final hydrochlorides .
    • Example : Derivatives like N-(2-aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide are synthesized with yields ranging from 54% to 98% .

Q. How can researchers confirm the purity and structural integrity of synthesized derivatives?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (300 MHz, d6-DMSO) is used to verify substituent positions and amine deprotection .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z = 420.1 for C₁₇H₁₄Cl₃N₂O) .
  • Chromatography : HPLC or silica gel column chromatography ensures ≥95% purity .

Q. What biological assays are suitable for preliminary evaluation of bioactivity?

  • Approach :

  • Trypanosoma brucei Inhibition : Use bloodstream-form parasites in vitro to measure IC₅₀ values (e.g., derivatives showed IC₅₀ = 0.2–5 μM) .
  • Enzyme Inhibition : Test interactions with target enzymes (e.g., kinases) via fluorescence polarization or radiometric assays.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of complex derivatives?

  • Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : Controlled heating (40–60°C) during benzoylation minimizes side reactions.
  • Catalysts : Use Pd/C for hydrogenation steps in reductive alkylation .
    • Case Study : Adjusting stoichiometry of N-Boc-2-aminoethylaldehyde improved yields of aminoethyl derivatives from 54% to 79% .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Tools : Use SHELXL for small-molecule refinement, leveraging:

  • Twinned Data Handling : Apply HKLF 5 format for twin refinement.
  • Disorder Modeling : Split occupancy for flexible substituents (e.g., pyridinyl groups) .
    • Example : SHELXPRO resolved hydrogen-bonding ambiguities in 2,4-dichloro-N-(benzodioxinyl)benzamide by refining anisotropic displacement parameters .

Q. How do electronic effects of substituents influence stability under physiological conditions?

  • Degradation Studies :

  • pH-Dependent Stability : Monitor hydrolysis rates via HPLC (e.g., 2,4-dichloro-N-(hydroxymethyl)benzamide degrades faster at pH > 7 due to hydroxide catalysis) .
  • Thermal Stability : Use TGA to assess decomposition temperatures (typically 180–220°C for benzamide derivatives) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Workflow :

  • Docking Simulations : Map derivatives to Trypanosoma brucei tubulin (PDB: 5LNM) to predict binding modes.
  • QSAR Modeling : Correlate Cl/Br substitution patterns with bioactivity using Hammett constants (σ = +0.23 for 4-Cl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.